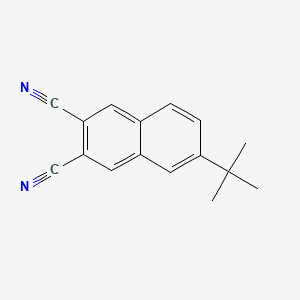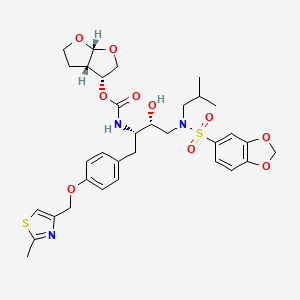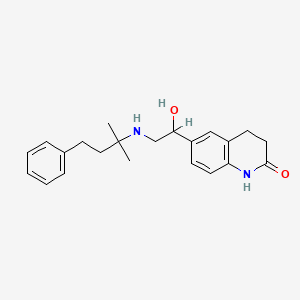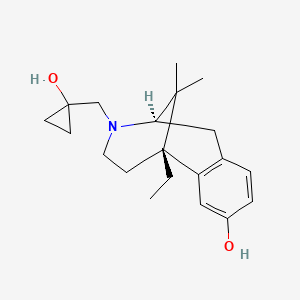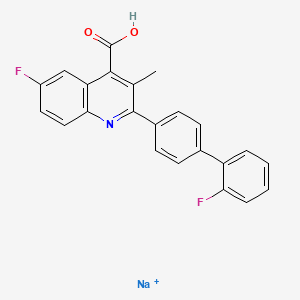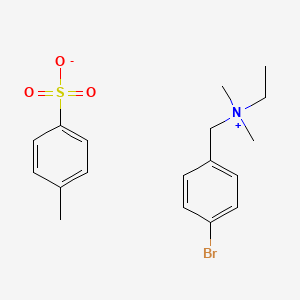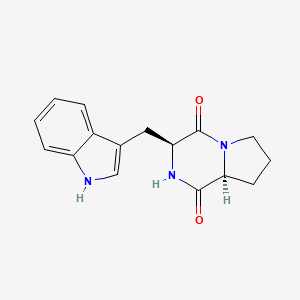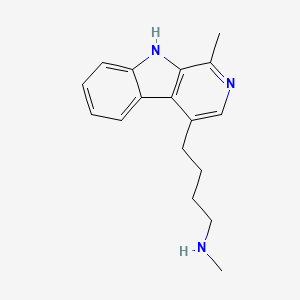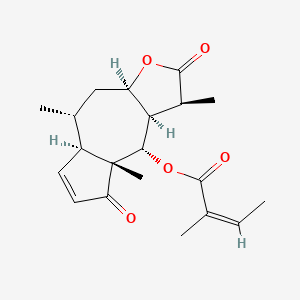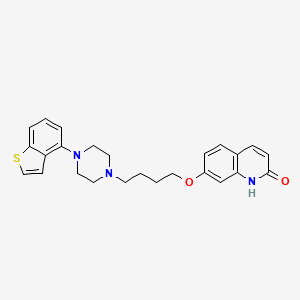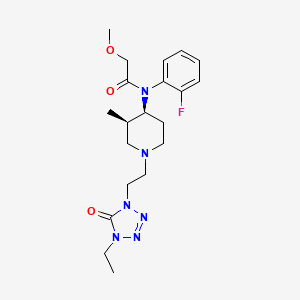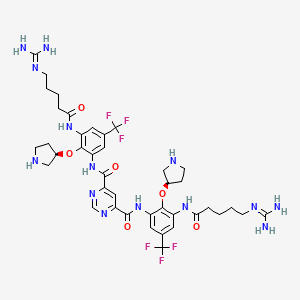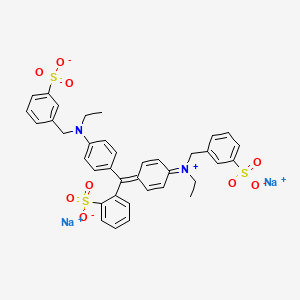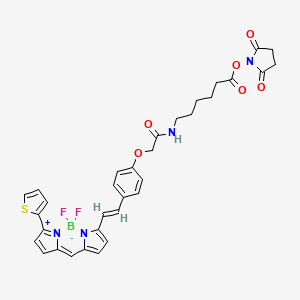
Bdy 650-X, SE
Vue d'ensemble
Description
BDY 650-X, SE is a fluorescent far-red BDY (BODIPY® or boron-dipyrromethene) dye used for the labeling of amines . It displays a high fluorescence quantum yield and a high extinction coefficient, and it is relatively insensitive to pH changes . This dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, which reduces the potential for interactions between the fluorophore and the conjugated biomolecule . The hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes .
Synthesis Analysis
BDY 650-X, SE is supplied as an NHS ester . The NHS ester group is reactive towards primary amines, making it suitable for labeling proteins and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of BDY 650-X, SE is C33H32BF2N5O6 . The molecular weight is 643.4 g/mol . The InChIKey is CDXXFTJLAKSQSR-JXMROGBWSA-N . The structure of BDY 650-X, SE is functionally related to a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene .Chemical Reactions Analysis
As a fluorescent dye, BDY 650-X, SE is primarily used for labeling amines . The NHS ester group in the dye reacts with primary amines to form stable amide bonds .Physical And Chemical Properties Analysis
BDY 650-X, SE is a far-red fluorescent dye . It has an excitation maximum at approximately 646 nm and an emission maximum at approximately 660 nm . It is relatively insensitive to pH changes .Applications De Recherche Scientifique
-
Labeling Lipids and Cell Membranes
- Application Summary : The hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes .
- Methods of Application : This dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, reducing the potential for interactions between the fluorophore and the conjugated biomolecule .
- Results or Outcomes : The dye has been used successfully to label lipids and cell membranes, providing valuable insights into lipid dynamics and cell membrane structures .
-
Fluorescence Polarization Assays
- Application Summary : BDY 650-X exhibits narrow emission bandwidths and has a relatively long excited-state lifetime, making it ideal for fluorescence polarization assays .
- Methods of Application : In fluorescence polarization assays, BDY 650-X can be used as a fluorescent probe. The long excited-state lifetime of the dye allows for accurate measurements of rotational motion, which is critical in these assays .
- Results or Outcomes : The use of BDY 650-X in fluorescence polarization assays has enabled the study of various biological phenomena, including protein-protein interactions and conformational changes .
-
Two-Photon Excitation (TPE) Microscopy
- Application Summary : BDY 650-X is suitable for two-photon excitation (TPE) microscopy due to its long excited-state lifetime .
- Methods of Application : In TPE microscopy, BDY 650-X can be used as a fluorescent probe. The dye’s long excited-state lifetime is beneficial in this context, as it allows for efficient two-photon absorption .
- Results or Outcomes : The use of BDY 650-X in TPE microscopy has contributed to high-resolution, three-dimensional imaging of biological specimens .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32BF2N5O6/c35-34(36)39-24(11-12-25(39)21-26-13-16-29(40(26)34)28-5-4-20-37-28)10-7-23-8-14-27(15-9-23)46-22-30(42)38-19-3-1-2-6-33(45)47-41-31(43)17-18-32(41)44/h4-5,7-16,20-21,37H,1-3,6,17-19,22H2,(H,38,42)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXXFTJLAKSQSR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32BF2N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bdy 650-X, SE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)
